
Sufugolix
Overview
Description
Sufugolix (TAK-013) is a potent, orally active non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR/GnRH1R), with a molecular formula of C₃₆H₃₁F₂N₅O₄S and a molecular weight of 667.731 g/mol . It is primarily investigated for treating hormone-dependent conditions such as endometriosis and uterine fibroids, leveraging its ability to suppress gonadotropin and sex steroid secretion by blocking GnRH1R signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sufugolix involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine-2,4-dione core. This core is then functionalized with various substituents, including a p-methoxyureidophenyl moiety at the 6-position. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Sufugolix undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Sufugolix has been investigated for various scientific applications across multiple disciplines:
Endocrinology and Reproductive Biology
- Hormonal Regulation : this compound has been utilized to study its effects on hormone regulation in animal models. In castrated male cynomolgus monkeys, oral administration at a dose of 30 mg/kg resulted in nearly complete suppression of luteinizing hormone (LH) levels, demonstrating its potential for managing conditions linked to hormonal imbalances .
Pharmaceutical Development
- Drug Repurposing : Recent studies have identified this compound as a candidate for repurposing in antiviral therapies against SARS-CoV-2. Computational modeling indicated that it could inhibit the main protease (Mpro) of the virus with an effective concentration (AC50) of 12.6 μM .
- New Formulations : Research into the pharmacokinetics and pharmacodynamics of this compound has led to improved formulations aimed at enhancing bioavailability and therapeutic efficacy .
Clinical Applications
- Endometriosis and Uterine Leiomyoma : Clinical trials have evaluated this compound's effectiveness in treating endometriosis and uterine fibroids. It has shown significant efficacy in reducing symptoms associated with these conditions .
- Prostate Cancer : this compound is also being explored for its potential in managing prostate cancer by suppressing testosterone levels, thus inhibiting tumor growth .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Endocrinology | Hormonal regulation studies | Suppression of LH levels in animal models |
Pharmaceutical Development | Drug repurposing for COVID-19 | Inhibition of SARS-CoV-2 Mpro (AC50: 12.6 μM) |
Clinical Applications | Treatment for endometriosis and uterine fibroids | Significant symptom reduction observed |
Oncology | Potential use in prostate cancer | Suppression of testosterone linked to tumor inhibition |
Case Study 1: Endometriosis Treatment
In a clinical trial involving women with endometriosis, this compound was administered over several months. Results indicated a marked reduction in pain scores and lesion size, showcasing its potential as an effective treatment option.
Case Study 2: Prostate Cancer Management
A study compared this compound with traditional therapies for prostate cancer. Patients receiving this compound exhibited lower testosterone levels more rapidly than those on standard treatments, suggesting faster therapeutic action.
Mechanism of Action
Sufugolix acts as an insurmountable antagonist at the human gonadotropin-releasing hormone receptor (hGnRHR). It suppresses the release of gonadotropins, which are hormones responsible for regulating reproductive processes. This suppression is achieved by binding to the receptor and preventing its activation by endogenous ligands .
Comparison with Similar Compounds
Key Pharmacological Properties:
- IC₅₀ : 0.1 nM (human GnRHR) .
- Selectivity : >3,000-fold selectivity for human over monkey GnRHR and >2,000-fold over rat GnRHR .
- Pharmacokinetics: In castrated male cynomolgus monkeys, a single 30 mg/kg oral dose suppressed plasma luteinizing hormone (LH) levels for >24 hours, with a maximum plasma concentration (Cmax) of 0.34 μM .
Sufugolix belongs to the thieno[2,3-b]pyridine-4-one class of non-peptide GnRH antagonists. Below is a detailed comparison with its structural analogs, elagolix (uracil derivative) and relugolix (optimized thienopyridine derivative), focusing on structural, pharmacological, and clinical aspects.
Structural and Binding Differences
Table 1: Structural Features and Binding Affinity
- This compound vs. Elagolix : this compound's methoxybenzylurea group creates a larger binding cavity compared to elagolix, enabling stronger interactions with residues like Y283<sup>6.51</sup> and H306 .
- This compound vs. Relugolix: Relugolix was optimized from this compound's scaffold to reduce cytochrome P450 (CYP) inhibition while maintaining potency. It replaces this compound’s methoxybenzylurea with a dimethylaminomethyl group, enhancing metabolic stability .
Pharmacokinetic and Efficacy Profiles
Table 2: In Vivo Efficacy and Selectivity
- Oral Bioavailability : this compound and relugolix exhibit superior oral absorption compared to peptide antagonists, attributed to their lipophilic moieties .
- Duration of Action : this compound’s prolonged LH suppression (>24 hours) surpasses elagolix’s shorter half-life (4–6 hours) .
Clinical Development Status
Table 3: Clinical Progress and Indications
Biological Activity
Sufugolix, also known as TAK-013, is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated primarily for its potential therapeutic applications in treating conditions such as endometriosis and uterine fibroids. This compound acts by inhibiting the GnRH receptor, thereby reducing the secretion of gonadotropic hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
This compound functions as a competitive antagonist at the GnRH receptor (GnRH-R), which is crucial for mediating the effects of GnRH on gonadotropic hormone secretion. Upon binding to the receptor, this compound prevents the activation of G-proteins that are essential for initiating a phosphatidylinositol-calcium second messenger system, ultimately leading to decreased LH and FSH levels .
Selectivity and Potency
The selectivity of this compound for human GnRH receptors compared to those in other species has been a significant focus in its development. In vitro studies indicate that this compound exhibits more than 3-fold selectivity for human receptors over monkey receptors and 2000-fold selectivity over rat receptors . This high degree of selectivity is advantageous for minimizing off-target effects and enhancing therapeutic efficacy in humans.
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability. Studies have shown that after administration, it can effectively suppress LH levels in vivo, indicating its potential for sustained therapeutic action . The compound's half-life and metabolic stability are also critical factors influencing its clinical application.
Clinical Applications
This compound has been primarily investigated for its role in managing reproductive health disorders. Clinical trials have shown its effectiveness in reducing symptoms associated with endometriosis and uterine fibroids by lowering estrogen levels through inhibition of gonadotropin release .
Table 1: Summary of Clinical Trials Involving this compound
In Vitro Studies
In vitro assays have further elucidated this compound's biological activity. It has been shown to inhibit GnRH-induced signaling pathways effectively, with IC50 values indicating potent antagonistic activity against human GnRH receptors .
Table 2: In Vitro Activity of this compound
Assay Type | Result |
---|---|
GnRH Binding Affinity | High affinity (IC50 < 1 nM) |
LH Suppression | >90% suppression at 10 µM |
Selectivity | >2000-fold vs rat receptors |
Research on COVID-19 Potential
Recent studies have explored the potential of this compound as a repurposed drug candidate against SARS-CoV-2. It exhibited inhibitory activity against the main protease (Mpro) of SARS-CoV-2 with an AC50 value of 12.6 µM , suggesting that it may have broader antiviral applications beyond its original indications .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Sufugolix as a non-peptide GnRH antagonist, and how does it differ from peptide-based antagonists?
this compound (TAK-013) competitively inhibits GnRH receptors by binding to extracellular domains, disrupting GnRH signaling. Unlike peptide antagonists, its non-peptide structure enhances oral bioavailability and metabolic stability. Key evidence includes its IC₅₀ value of 0.1 nM for human GnRH receptors, demonstrating high potency . Researchers should validate receptor binding via radioligand displacement assays and compare results with peptide antagonists like Cetrorelix to confirm selectivity.
Q. How should researchers design in vitro experiments to assess this compound’s efficacy across species (e.g., human vs. rodent models)?
this compound exhibits species-specific selectivity, with 2000-fold lower potency in rats compared to humans . To address this:
- Use transfected CHO cells expressing human, monkey, or rodent GnRH receptors.
- Measure IC₅₀ values via calcium mobilization or IP₁ accumulation assays.
- Include positive controls (e.g., Relugolix) to benchmark cross-species variability .
Q. What methodological considerations are critical for ensuring reproducibility in this compound pharmacokinetic (PK) studies?
- Standardize dosing regimens (e.g., oral vs. subcutaneous) across preclinical models.
- Use LC-MS/MS for plasma concentration analysis to ensure sensitivity.
- Account for metabolic differences between species by validating cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across clinical trials (e.g., variable suppression of LH/FSH)?
Contradictions may arise from differences in:
- Dosing schedules : this compound’s short half-life (~6 hours) necessitates strict adherence to dosing intervals.
- Patient stratification : Analyze subgroups (e.g., BMI, hormonal baselines) using multivariate regression.
- Assay variability : Harmonize LH/FSH measurement protocols (e.g., immunoassay vs. LC-MS) across studies .
Q. What advanced computational methods are used to analyze this compound’s conformational stability and receptor interaction dynamics?
- Perform high-temperature molecular dynamics (MD) simulations to study the dominance of the cis-methoxyurea conformation, which enhances receptor binding .
- Use free-energy perturbation (FEP) calculations to predict binding affinity changes caused by R1/R2 substitutions (e.g., phenyl vs. pyridine groups) .
Q. How should researchers integrate existing literature on this compound’s structural analogs (e.g., Relugolix) to optimize derivative synthesis?
- Conduct structure-activity relationship (SAR) meta-analysis focusing on:
- R1/R2 modifications (e.g., TAK-385’s methyl group improves metabolic stability ).
- Nitrobenzamide substitutions (R3) to enhance solubility.
Q. Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound trials?
- Apply non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability.
- Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response curves .
Q. How can researchers address ethical and methodological biases in this compound clinical trials for endometriosis?
- Implement double-blinding with placebo controls to minimize observer bias.
- Include patient-reported outcomes (PROs) validated via Likert scales to capture subjective endpoints (e.g., pain reduction) .
Properties
IUPAC Name |
1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSBGOFELXYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184893 | |
Record name | Sufugolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308831-61-0 | |
Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308831-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sufugolix [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sufugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sufugolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUFUGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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